

Anlotinib in Combination with Chemotherapy: In Vivo Applications and Protocols

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Compound of Interest

Compound Name: Anlotinib (hydrochloride)

Cat. No.: B10783339

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Application Note

The multi-targeted tyrosine kinase inhibitor, anlotinib, has demonstrated significant anti-tumor activity by targeting various pathways involved in tumor angiogenesis and proliferation, including VEGFR, FGFR, PDGFR, and c-Kit.[1][2] Emerging preclinical and clinical evidence highlights the synergistic potential of combining anlotinib with traditional chemotherapy agents. This combination strategy aims to enhance therapeutic efficacy, overcome drug resistance, and improve patient outcomes across a spectrum of cancers. This document provides a detailed overview of in vivo studies, quantitative data summaries, and standardized protocols for researchers investigating the combined effects of anlotinib and chemotherapy.

Data Summary of In Vivo Studies

The following tables summarize the quantitative outcomes from various in vivo studies combining anlotinib with different chemotherapy agents.

Table 1: Anlotinib in Combination with Platinum-Based Chemotherapy

Cancer Type	Animal Model	Treatment Groups	Key Findings	Reference
Non-Small Cell Lung Cancer (NSCLC)	N/A (Phase I Clinical Trial)	Anlotinib + Platinum/Pemetrexed	Feasible dose of anlotinib: 10 mg. Median PFS: 7.00 months. [3] [4]	
Esophageal Squamous Cell Carcinoma (ESCC)	Patient-Derived Xenografts (PDX)	Control, Radiotherapy (RT), Cisplatin + RT, Anlotinib + RT, Anlotinib + Cisplatin + RT	The anlotinib + cisplatin + radiotherapy group showed the strongest anti-tumor response and the most significant tumor shrinkage. [5]	
Extensive-Stage Small Cell Lung Cancer (ES-SCLC)	N/A (Phase II Clinical Trial)	Anlotinib + Etoposide + Platinum	ORR: 90.0%, DCR: 96.7%, Median PFS: 6.0 months, Median OS: 14.0 months. [6]	
Advanced Non-Small Cell Lung Cancer (NSCLC)	N/A (Retrospective Study)	Anlotinib + ICIs + Platinum-chemo, ICIs + Platinum-chemo, Anlotinib + Platinum-chemo	Median PFS for Anlotinib + ICIs + Platinum-chemo: 7.76 months. Median PFS for Anlotinib + Platinum-chemo: 9.2 months. [7]	

Table 2: Anlotinib in Combination with Other Chemotherapies

Cancer Type	Animal Model	Chemotherapy Agent	Treatment Groups	Key Findings	Reference
Small Cell Lung Cancer (SCLC)	H446 xenograft mice	5-Fluorouracil (5-FU)	Saline, Anlotinib (1.5 mg/kg), 5-FU (100 mg/kg), Anlotinib + 5-FU	The combination of anlotinib and 5-FU significantly inhibited tumor growth compared to either agent alone. [8] [9]	
Non-Small Cell Lung Cancer (NSCLC)	A549 and H1299 xenograft mice	Bevacizumab	Control, Bevacizumab, Anlotinib, Bevacizumab + Anlotinib	The combination reduced tumor volume 7.23-fold and weight 7.08-fold. [10]	
Metastatic Osteosarcoma	N/A (Retrospective Study)	Gemcitabine/Docetaxel	Anlotinib + GD, GD alone	Median PFS: 9.0 months (combo) vs. 5.0 months (GD alone). ORR: 38.4% (combo) vs. 15.8% (GD alone). DCR: 69.2% (combo) vs. 38.1% (GD alone). [11]	
Platinum-Resistant Ovarian	N/A (Retrospective Study)	Oral Etoposide	Anlotinib + Oral Etoposide	ORR: 45.0%, DCR: 85.0%, Median PFS:	

Cancer (PROC)				8.7 months. [12]
Extensive- Stage Small Cell Lung Cancer (ES- SCLC)	N/A (Phase II Clinical Trial)	Etoposide (maintenance)	Anlotinib + Etoposide	Median PFS: 8.02 months, Median OS: 11.04 months. [13] [14]

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments involving the combination of anlotinib and chemotherapy.

Protocol 1: Xenograft Mouse Model for Anlotinib and 5-FU in Small Cell Lung Cancer

Objective: To evaluate the in vivo synergistic anti-tumor effect of anlotinib and 5-Fluorouracil (5-FU) in a small cell lung cancer (SCLC) xenograft model.

Materials:

- Human SCLC cell line (e.g., H446)
- Male BALB/c-nu mice (4-6 weeks old)
- Anlotinib (formulated for oral gavage)
- 5-Fluorouracil (formulated for oral gavage)
- Normal saline
- Animal housing and handling equipment
- Calipers for tumor measurement

Procedure:

- Cell Culture: Culture H446 cells in appropriate media until they reach the logarithmic growth phase.
- Tumor Cell Implantation: Subcutaneously inject approximately 5×10^6 H446 cells into the right flank of each mouse.
- Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly divide the mice into four groups (n=6 per group):
 - Control (oral saline)
 - Anlotinib (1.5 mg/kg, daily oral gavage)
 - 5-FU (100 mg/kg, daily oral gavage)
 - Anlotinib (1.5 mg/kg) + 5-FU (100 mg/kg) (daily oral gavage)
- Treatment Administration: Administer the respective treatments for a predefined period (e.g., 21 days).[9]
- Tumor Measurement: Measure tumor volume every 2-3 days using calipers. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor weight.
- Analysis: Compare tumor growth curves and final tumor weights between the different treatment groups to assess efficacy.

Protocol 2: Patient-Derived Xenograft (PDX) Model for Anlotinib and Chemoradiotherapy in Esophageal Squamous Cell Carcinoma

Objective: To assess the efficacy of anlotinib combined with chemoradiotherapy in a patient-derived xenograft (PDX) model of esophageal squamous cell carcinoma (ESCC).[5]

Materials:

- Fresh tumor tissue from an ESCC patient
- Immunocompromised mice (e.g., NOD/SCID)
- Anlotinib (formulated for administration)
- Cisplatin (formulated for administration)
- Radiotherapy equipment
- Animal housing and handling equipment
- Calipers for tumor measurement

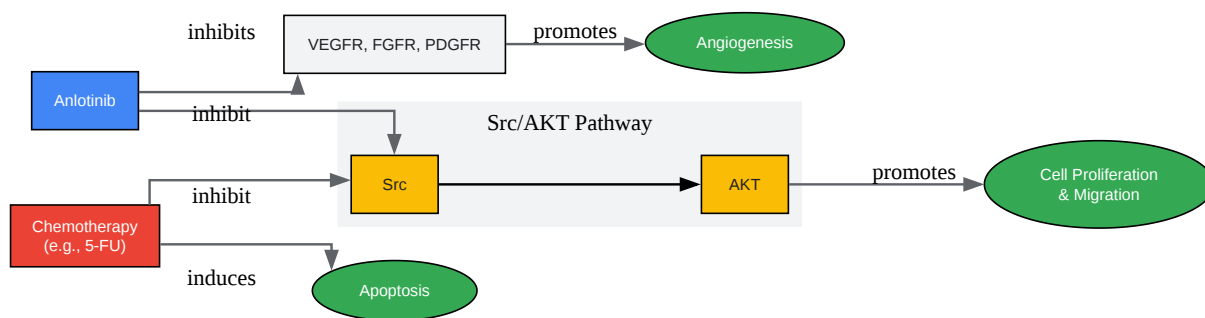
Procedure:

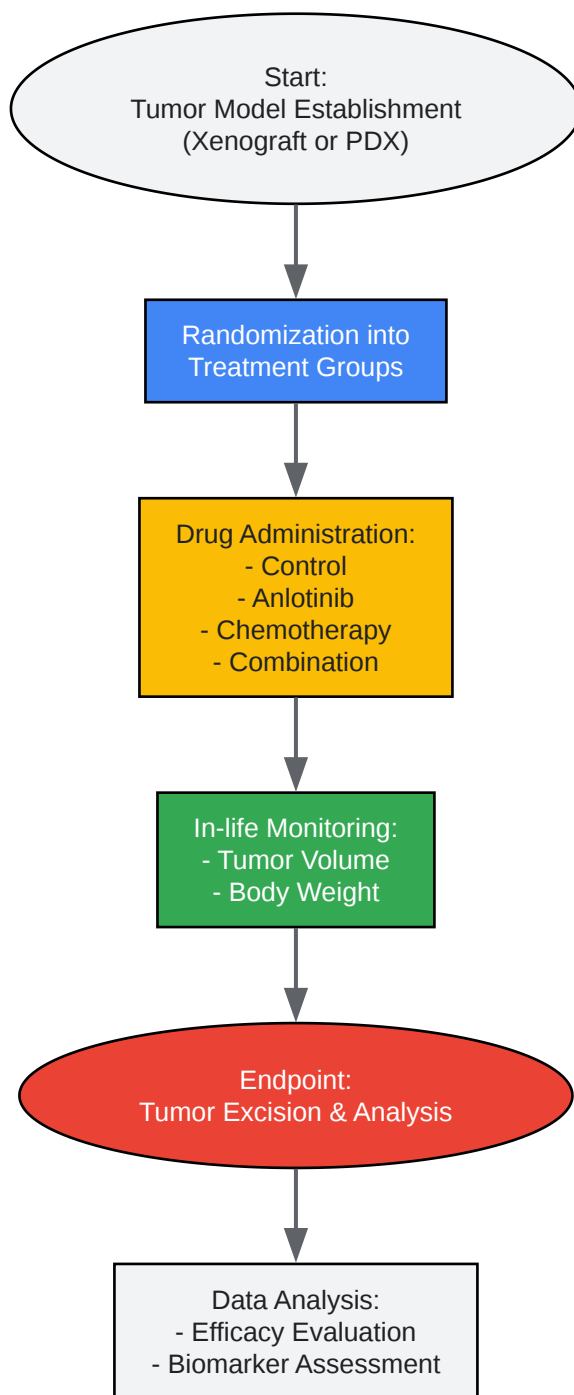
- PDX Establishment: Surgically implant a small piece of the patient's tumor tissue subcutaneously into the flank of an immunocompromised mouse.
- Serial Passaging: Once the tumor reaches a certain size (e.g., $>1000 \text{ mm}^3$), excise it and passage it into subsequent generations of mice to expand the model.
- Experimental Grouping: Once tumors in the experimental cohort reach a suitable size, randomize the mice into five groups:
 - Control (normal saline)
 - Radiotherapy (RT) alone
 - Cisplatin + RT
 - Anlotinib + RT
 - Anlotinib + Cisplatin + RT
- Treatment Administration: Administer anlotinib and cisplatin according to a predetermined schedule and dosage. Deliver radiotherapy locally to the tumor site.

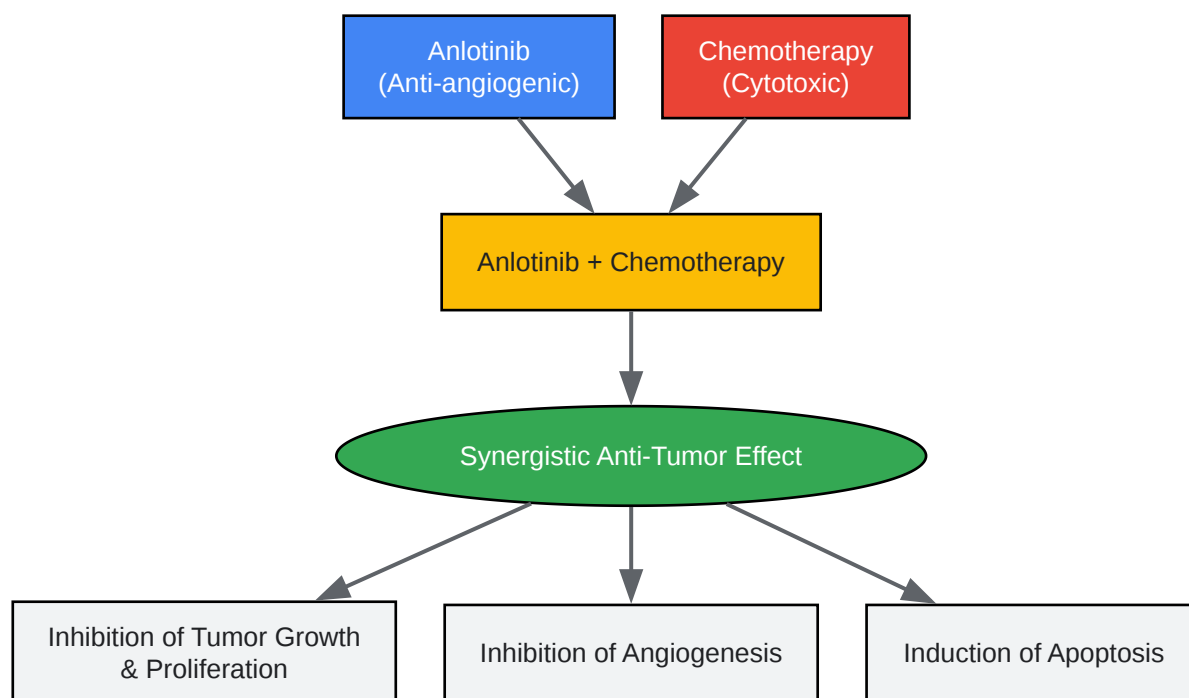
- **Tumor and Body Weight Monitoring:** Measure tumor volumes and mouse body weights three times a week for the duration of the experiment (e.g., 2 weeks).[\[5\]](#)
- **Histological and Molecular Analysis:** At the end of the study, excise the tumors for histological analysis (H&E staining), immunohistochemistry (e.g., for Bax, c-PARP, PCNA, CD31), and TUNEL assay to assess apoptosis and angiogenesis.[\[5\]](#)
- **Analysis:** Compare tumor growth inhibition, body weight changes, and biomarker expression among the different treatment groups.

Visualizations

Signaling Pathway Diagram







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